6-Amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one
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Overview
Description
6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. Common reaction conditions include:
Reagents: Hydrazine hydrate, substituted diketones
Solvents: Ethanol, methanol, or other polar solvents
Catalysts: Acidic or basic catalysts depending on the specific reaction pathway
Temperature: Reactions are often carried out at elevated temperatures (e.g., reflux conditions)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the pyridazine ring to form dihydropyridazines using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the pyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, acylating agents
Major Products
Oxidation Products: Pyridazine N-oxides
Reduction Products: Dihydropyridazines
Substitution Products: Various substituted pyridazines depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-methyl-5-phenylpyridazin-4(1H)-one
- 6-Amino-3-methyl-5-(p-tolyl)pyridazin-4(1H)-one
- 6-Amino-3-methyl-5-phenyl-1-(m-tolyl)pyridazin-4(1H)-one
Uniqueness
6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one is unique due to the specific substitution pattern on the pyridazine ring, which can influence its chemical reactivity and biological activity. The presence of both phenyl and p-tolyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
CAS No. |
89314-00-1 |
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Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
6-amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4-one |
InChI |
InChI=1S/C18H17N3O/c1-12-8-10-15(11-9-12)21-18(19)16(17(22)13(2)20-21)14-6-4-3-5-7-14/h3-11H,19H2,1-2H3 |
InChI Key |
BGXWBTYQIRQSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)N |
Origin of Product |
United States |
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